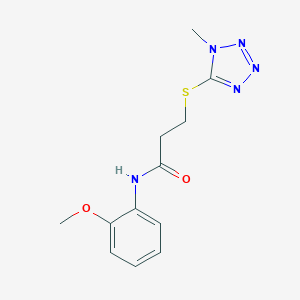![molecular formula C18H21NO6S B270017 2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270017.png)
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TMA-2 and is a derivative of the phenethylamine family of compounds. TMA-2 has been studied extensively for its potential use in treating various medical conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.
作用機序
The mechanism of action of TMA-2 is not fully understood. However, research has shown that TMA-2 works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. TMA-2 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TMA-2 has been shown to have several biochemical and physiological effects. Research has shown that TMA-2 can induce apoptosis, or programmed cell death, in cancer cells. TMA-2 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. In addition, TMA-2 has been shown to have neuroprotective effects and can help to prevent the death of brain cells.
実験室実験の利点と制限
TMA-2 has several advantages for use in laboratory experiments. TMA-2 is a highly potent compound and can be used at low concentrations, which reduces the risk of toxicity. TMA-2 is also stable and can be stored for long periods without degradation. However, TMA-2 has some limitations for use in laboratory experiments. TMA-2 is a relatively complex compound and requires specialized equipment and expertise for synthesis. In addition, TMA-2 is not widely available and can be expensive to obtain.
将来の方向性
There are several future directions for research on TMA-2. One area of research is the development of new synthetic methods for TMA-2 that are more efficient and cost-effective. Another area of research is the investigation of the potential use of TMA-2 in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of TMA-2 and its potential therapeutic applications.
合成法
The synthesis of TMA-2 involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde and 4-methylbenzenesulfonyl chloride to form the intermediate 3,4,5-trimethoxyphenyl 4-methylbenzenesulfonate. This intermediate is then coupled with N-acetylglycine to form the final product, 2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide. The synthesis of TMA-2 requires specialized equipment and expertise and is typically performed in a laboratory setting.
科学的研究の応用
TMA-2 has been studied extensively for its potential therapeutic applications. Research has shown that TMA-2 has significant anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. TMA-2 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that TMA-2 has neuroprotective properties and can help to prevent the death of brain cells.
特性
製品名 |
2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
分子式 |
C18H21NO6S |
分子量 |
379.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21NO6S/c1-12-5-7-14(8-6-12)26(21,22)11-17(20)19-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,19,20) |
InChIキー |
CYPGJJHCDKMPCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269934.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)

![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)
![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)


![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)